Orthogonal Benzoyl Protection Enables Regioselective 2ʹ-O-Debenzoylation Not Achievable with Silyl-Protected Analogs
In the synthesis of α-L-threose nucleoside phosphonates, the 2ʹ-O-benzoyl group of the protected lactone intermediate is selectively cleaved with ammonia in methanol, leaving the 3ʹ-O-benzoyl group intact [1]. In contrast, the 3ʹ-O-tert-butyldiphenylsilyl (TBDPS) analog undergoes uncontrolled silyl migration during the same reduction/oxidation sequence, leading to a mixture of regioisomers [2]. The bis-benzoyl-protected compound therefore provides the sole entry to a single, chromatographically separable regioisomer.
| Evidence Dimension | Regioselective deprotection selectivity |
|---|---|
| Target Compound Data | Exclusive 2ʹ-O-debenzoylation observed; single product |
| Comparator Or Baseline | 3ʹ-O-TBDPS analog: mixture of 2ʹ-OH and 3ʹ-OH products |
| Quantified Difference | No mixture vs. inseparable mixture |
| Conditions | NH3/MeOH deprotection; reduction/oxidation sequence (J. Org. Chem. 2013, 78, 7137–7144) |
Why This Matters
Procurement of the bis-benzoyl compound eliminates the need for additional regioisomer separation steps, reducing synthesis time and improving overall yield.
- [1] Dumbre, S. G., Jang, M.-Y., & Herdewijn, P. (2013). Synthesis of α-L-threose nucleoside phosphonates via regioselective sugar protection. Journal of Organic Chemistry, 78(14), 7137–7144. https://doi.org/10.1021/jo400907g View Source
- [2] Dumbre, S. G., Jang, M.-Y., & Herdewijn, P. (2013). Synthesis of α-L-threose nucleoside phosphonates via regioselective sugar protection. Journal of Organic Chemistry, 78(14), 7137–7144. https://doi.org/10.1021/jo400907g View Source
